molecular formula C22H27N3O2S B14984567 N,N-diethyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N,N-diethyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B14984567
M. Wt: 397.5 g/mol
InChI Key: NYSIQEKBYWWASK-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzodiazole core with various functional groups attached, making it a subject of interest in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the 4-Methylphenoxy Group: This step involves the reaction of the intermediate with 4-methylphenol, often under basic conditions to facilitate the nucleophilic substitution.

    Final Acetamide Formation: The final step involves the reaction of the intermediate with diethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N,N-DIETHYL-2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions where benzodiazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-2-(4-METHOXYPHENOXY)ETHANAMINE: This compound shares a similar structure but with a methoxy group instead of a methylphenoxy group.

    N,N-DIETHYL-2-(4-METHYLPHENOXY)ETHANAMINE: Similar to the target compound but lacks the benzodiazole core.

Uniqueness

The uniqueness of N,N-DIETHYL-2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE lies in its combination of functional groups and the benzodiazole core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H27N3O2S/c1-4-24(5-2)21(26)16-25-20-9-7-6-8-19(20)23-22(25)28-15-14-27-18-12-10-17(3)11-13-18/h6-13H,4-5,14-16H2,1-3H3

InChI Key

NYSIQEKBYWWASK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)C

Origin of Product

United States

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